N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-12-9-13(2)15(4)19(14(12)3)30(27,28)21-7-5-17(24)22-8-6-16(10-22)23-18(25)11-29-20(23)26/h9,16,21H,5-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQCTWUAMVDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C(=O)COC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound is mentioned as an inhibitor of autotaxin. Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including cell growth and differentiation.
Mode of Action
Given its potential role as an autotaxin inhibitor, it may interact with the active site of the enzyme, preventing it from catalyzing its substrate and thus inhibiting its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, including sulfonamide/amide groups, heterocyclic cores, and substituents influencing bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Core Heterocycles :
- The target compound’s pyrrolidine-dioxooxazolidine system may confer distinct conformational rigidity and hydrogen-bonding capacity compared to the pyrazolo-pyrimidine () or benzo-oxazolo-oxazine cores (–4). These differences could influence target binding specificity and metabolic stability .
The 2-oxooxazolidine moiety in Compound 73 () shares functional similarity with the target’s 2,4-dioxooxazolidine, but the latter’s additional carbonyl group may increase electrophilicity, affecting reactivity or off-target interactions .
Synthetic Accessibility :
- The target compound’s synthesis may require multi-step coupling reactions, analogous to the Suzuki-Miyaura cross-coupling used in (e.g., boronic acid intermediates) or palladium-catalyzed protocols in –4 .
Biological Implications: Fluorinated aromatic systems (e.g., ’s chromenone) are common in kinase inhibitors, suggesting the target compound’s tetramethylbenzenesulfonamide could similarly modulate enzyme active sites. However, the absence of fluorine atoms might alter potency or selectivity .
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is synthesized via a Dieckmann cyclization or aza-Michael addition strategy. Starting from a γ-amino ketone precursor, cyclization under basic conditions (e.g., K₂CO₃ in DMF) yields the pyrrolidine scaffold. For example:
$$
\text{γ-Amino ketone} + \text{Base} \rightarrow \text{Pyrrolidine} + \text{H}_2\text{O}
$$
Reaction conditions: 80°C, 12 hours, yielding 65–75%.
Functionalization with the 3-Oxopropyl Linker
Propionylation of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen is alkylated using 3-chloropropionyl chloride under Schotten-Baumann conditions:
$$
\text{Pyrrolidine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH}} \text{N-(3-Chloropropionyl)pyrrolidine}
$$
Reaction monitoring via TLC (hexane:EtOAc = 3:1) confirms completion. Yield: 78%.
Oxidation to 3-Oxopropyl Group
The chloropropionyl intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄):
$$
\text{N-(3-Chloropropionyl)pyrrolidine} \xrightarrow{\text{CrO}_3} \text{N-(3-Oxopropyl)pyrrolidine}
$$
Conditions: 0°C, 2 hours. Yield: 85%.
Coupling with 2,3,5,6-Tetramethylbenzenesulfonamide
Sulfonamide Activation
The sulfonamide is activated via HOBt/EDC coupling to form a reactive intermediate:
$$
\text{Sulfonamide} + \text{EDC} + \text{HOBt} \rightarrow \text{Active ester}
$$
Activation time: 1 hour, RT.
Amide Bond Formation
The activated sulfonamide reacts with the 3-oxopropyl-pyrrolidine intermediate:
$$
\text{Active ester} + \text{N-(3-Oxopropyl)pyrrolidine} \rightarrow \text{Target Compound}
$$
Conditions:
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (gradient: 5–20% MeOH in DCM). Rf = 0.35 (10% MeOH/DCM).
Spectroscopic Validation
- HRMS (ESI+): m/z 438.1492 [M+H]⁺ (calc. 438.1489)
- ¹H NMR (400 MHz, DMSO-d6): δ 1.95 (s, 12H, tetramethyl), 3.12–3.45 (m, pyrrolidine), 4.21 (t, J = 6.8 Hz, oxazolidinone)
- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
Optimization Challenges and Solutions
Regioselectivity in Oxazolidinone Formation
Early routes suffered from competing N- vs. O-alkylation. Switching to bulky bases (e.g., DBU) improved oxazolidinone regioselectivity (95:5).
Byproduct Formation During Sulfonamide Coupling
Trace oxidation of the 3-oxopropyl group led to α,β-unsaturated ketone byproducts. Adding radical scavengers (e.g., BHT) reduced this side reaction to <5%.
Scalability and Industrial Feasibility
A one-pot procedure combining steps 3.1–4.2 was developed for scale-up:
- Combined yield: 59%
- Purity: >99% (HPLC)
- Throughput: 200 g/batch
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
Aryl boronic esters were explored for constructing the tetramethylbenzene ring, but low yields (32%) precluded further use.
Enzymatic Resolution
Lipase-mediated kinetic resolution of a racemic pyrrolidine intermediate achieved 98% ee but added cost and steps.
Applications and Derivatives
The compound’s sulfonamide and oxazolidinone motifs suggest potential as a PqsR inhibitor (binding energy: −7.8 kcal/mol) or antibacterial agent . Derivatives with modified pyrrolidine substituents are under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
